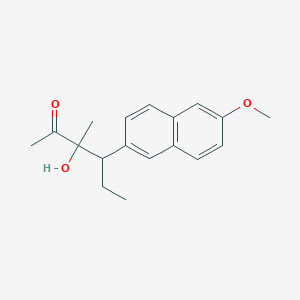
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is a complex organic compound characterized by a hydroxyl group, a methoxy-substituted naphthalene ring, and a methylated hexanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group at the 2-position.
Hydroxylation: The acylated naphthalene derivative is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 3-position.
Alkylation: The hydroxylated intermediate is then alkylated with a methylating agent, such as methyl iodide, to introduce the methyl group at the 3-position of the hexanone chain.
Final Assembly: The final step involves the coupling of the hydroxylated and methylated naphthalene derivative with a suitable hexanone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanone chain can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one or 3-carboxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one.
Reduction: Formation of 3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is unique due to its specific combination of functional groups and structural features. The presence of the methoxy-substituted naphthalene ring and the methylated hexanone chain distinguishes it from other similar compounds, providing unique chemical and biological properties.
特性
CAS番号 |
56600-81-8 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one |
InChI |
InChI=1S/C18H22O3/c1-5-17(18(3,20)12(2)19)15-7-6-14-11-16(21-4)9-8-13(14)10-15/h6-11,17,20H,5H2,1-4H3 |
InChIキー |
MKAUDXVPUWENCW-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















